2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a chemical compound known for its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of phenyl, imidazole, and piperazine groups, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can be accomplished through a multi-step process involving the following key reactions:
Formation of Imidazole Intermediate: : The synthesis starts with the formation of the imidazole ring, which is typically achieved by the reaction of tolyl derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Piperazine Introduction: : The imidazole intermediate is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked imidazole.
Phenyl Group Attachment:
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to ensure high yields and purity. This includes selecting the best catalysts, solvents, and reaction conditions (temperature, pressure, and time) to scale up the process efficiently while minimizing side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to yield corresponding oxides or ketones.
Reduction: : Reduction can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert specific functional groups to their corresponding alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Halogenating agents (Br₂, Cl₂), nucleophiles (NaOH, KOH)
Major Products
Oxidation: : Ketones, carboxylic acids
Reduction: : Alcohols, amines
Substitution: : Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has numerous scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and new synthetic pathways.
Biology: : Serves as a tool in biochemical assays to understand the interactions between molecules and cellular components.
Industry: : Utilized in the development of specialty chemicals and materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of 2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves interactions with molecular targets and pathways, including:
Molecular Targets: : The compound may interact with proteins, enzymes, or receptors, modulating their activity or function.
Pathways Involved: : It can influence various biochemical pathways, potentially affecting processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1-(4-(1-phenyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
2-phenyl-1-(4-(1-(m-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
2-phenyl-1-(4-(1-(o-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
Unique Features
What sets 2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride apart from similar compounds is the specific arrangement of its substituent groups, which can significantly influence its reactivity, interaction with biological targets, and overall physicochemical properties. This uniqueness can result in distinct pharmacological effects, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-phenylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O.ClH/c1-18-7-9-20(10-8-18)26-12-11-23-22(26)25-15-13-24(14-16-25)21(27)17-19-5-3-2-4-6-19;/h2-12H,13-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMCRBSIDOCDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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